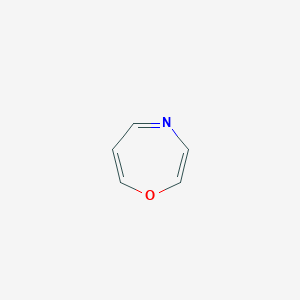

1,4-Oxazepine

CAS No.: 292-10-4

Cat. No.: VC14258448

Molecular Formula: C5H5NO

Molecular Weight: 95.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 292-10-4 |

|---|---|

| Molecular Formula | C5H5NO |

| Molecular Weight | 95.10 g/mol |

| IUPAC Name | 1,4-oxazepine |

| Standard InChI | InChI=1S/C5H5NO/c1-2-6-3-5-7-4-1/h1-5H |

| Standard InChI Key | WXLCDTBTIVJDCE-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC=CN=C1 |

Introduction

Chemical Structure and Fundamental Properties

1,4-Oxazepine (C₅H₅NO) is a bicyclic compound with a molecular weight of 95.101 g/mol and a monoisotopic mass of 95.037114 g/mol . Its structure comprises a seven-membered ring containing one oxygen and one nitrogen atom in a 1,4-relationship, forming a unique scaffold that enables diverse chemical modifications. The compound’s planar geometry and electronic distribution facilitate interactions with biological targets, making it a cornerstone in drug discovery .

The solubility and stability of 1,4-oxazepine derivatives vary significantly based on substituents. For instance, benzo-fused derivatives such as benzo[b] oxazepines exhibit enhanced aromaticity, influencing their pharmacokinetic profiles . The presence of electron-donating or withdrawing groups on the heterocyclic ring further modulates reactivity and biological activity .

Synthetic Methodologies

Cyclization Reactions

A prominent method for synthesizing 1,4-oxazepine derivatives involves the cyclization of 2-aminophenols with alkynones. Under optimized conditions (1,4-dioxane, 100°C), this reaction proceeds via the formation of an alkynylketimine intermediate, followed by a 7-endo-dig cyclization to yield benzo[b] oxazepines . Mechanistic studies highlight the critical role of the hydroxy proton in the aminophenol precursor, which stabilizes the intermediate and directs regioselectivity .

Table 1: Representative Synthesis of Benzo[b] oxazepines

Tandem C-N Coupling/C-H Carbonylation

A tandem catalytic system employing CuI and indenol ligands enables the synthesis of benzo-1,4-oxazepin-5-ones via sequential C-N coupling and C-H carbonylation. This method, conducted under CO₂ atmosphere in DMSO at 100°C, achieves yields up to 81% . The reaction mechanism involves oxidative addition of the copper catalyst, followed by ligand-assisted carbonylation and reductive elimination .

Metal-Catalyzed Annulation and Ring Expansion

Modern approaches leverage transition metals such as palladium and rhodium to construct the 1,4-oxazepine core. For example, hydroamination of alkyne precursors with amines in the presence of Au(I) catalysts generates seven-membered rings with high enantioselectivity . Additionally, ring-expansion strategies using ε-lactams or cyclic ketones provide access to structurally complex derivatives .

Pharmacological Applications

Antidepressants and Antipsychotics

1,4-Oxazepine derivatives are integral to several clinically approved drugs. Loxapine, a dibenzoxazepine antipsychotic, exhibits dual antagonism at dopamine D₂ and serotonin 5-HT₂A receptors, making it effective in managing schizophrenia . Similarly, amoxapine, a tetracyclic antidepressant, inhibits norepinephrine reuptake while modulating histamine H₁ receptors .

Table 2: Clinically Relevant 1,4-Oxazepine Derivatives

| Drug | Structure | Therapeutic Use | Target Receptors |

|---|---|---|---|

| Loxapine | Dibenz[b,e] oxazepine | Schizophrenia | D₂, 5-HT₂A |

| Amoxapine | Dibenzoxazepine-fused tricycle | Major depression | H₁, NE transporter |

Histamine and Serotonin Receptor Modulation

Recent studies highlight the affinity of 1,4-oxazepine derivatives for histamine H₁ and H₄ receptors. For instance, 3,7-dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] oxazepine demonstrates potent H₁R antagonism (pKᵢ = 9.23), rivaling traditional antihistamines . Such interactions underscore the potential of these compounds in treating allergic and inflammatory conditions .

Biological Activity and Mechanistic Insights

Receptor Binding and Signal Transduction

1,4-Oxazepine derivatives exert their effects via selective receptor modulation. For example, loxapine’s antagonism of 5-HT₂A receptors disrupts serotonin signaling, alleviating psychotic symptoms . Computational docking studies reveal that the planar heterocyclic core facilitates π-π interactions with aromatic residues in receptor binding pockets .

Cellular and Systemic Effects

At the cellular level, these compounds influence calcium influx and neurotransmitter release. In vitro assays demonstrate that benzo[b] oxazepines inhibit cytokine production in macrophages by suppressing NF-κB activation . Systemic administration in animal models reveals dose-dependent effects, with low doses ameliorating inflammation and high doses inducing sedation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume